![molecular formula C18H12F3NO B12446942 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a naphthalene ring system substituted with a trifluoromethyl group and an imine linkage, making it of interest in various fields of research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(trifluoromethyl)aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Produces naphthoquinones or other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is largely dependent on its ability to interact with various molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar structure but with a morpholine substituent, showing different electronic and steric properties.
(E)-N’-[(2,4-dimethoxybenzylidene)benzohydrazide]: Another Schiff base with different substituents, used in nonlinear optical applications.
(E)-[(4-fluorophenylimino)methyl]naphthalen-2-ol: Features a fluorine substituent, which affects its reactivity and applications.
Uniqueness
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Fórmula molecular |
C18H12F3NO |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-[[2-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-11-14-13-6-2-1-5-12(13)9-10-17(14)23/h1-11,23H |
Clave InChI |
XQLWZDOEANVJBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
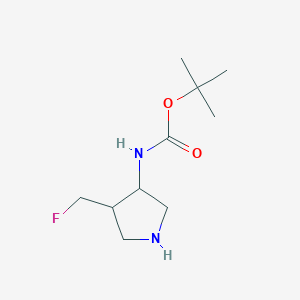
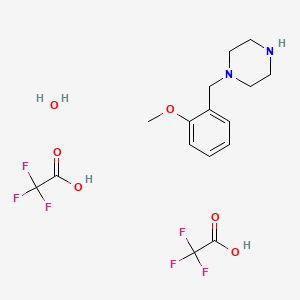
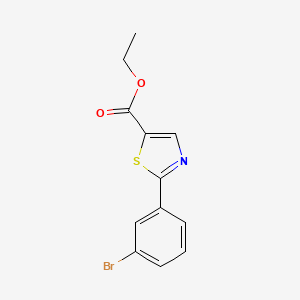

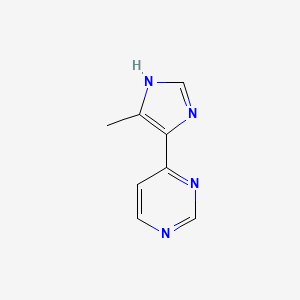

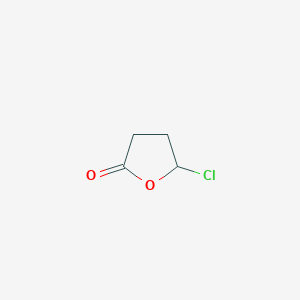
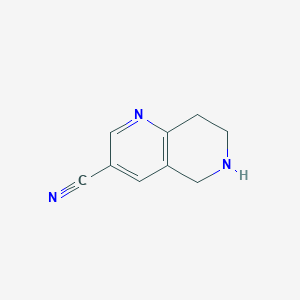
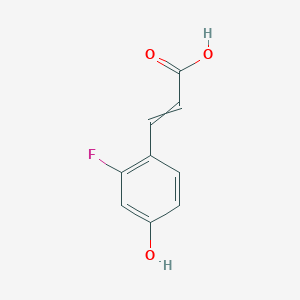
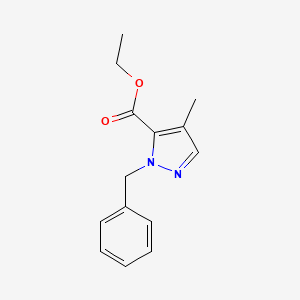
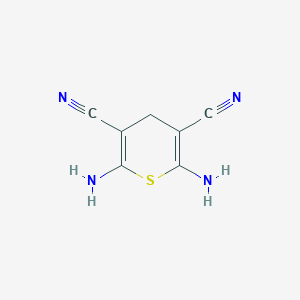
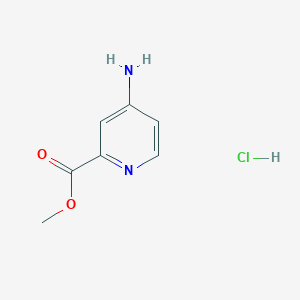
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
